REACTION_SMILES
|
[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[Cl:7][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21.[Na+:30].[Na+:31].[O:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1.[OH2:25]>>[CH3:1][CH:2]([NH:3][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21)[C:4]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[Cl:7][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21.[Na+:30].[Na+:31].[O:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1.[OH2:25]>>[CH3:1][CH:2]([NH:3][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21)[C:4]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[Cl:7][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21.[Na+:30].[Na+:31].[O:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1.[OH2:25]>>[CH3:1][CH:2]([NH:3][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21)[C:4]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[Cl:7][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21.[Na+:30].[Na+:31].[O:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1.[OH2:25]>>[CH3:1][CH:2]([NH:3][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21)[C:4]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:26](=[O:27])([O-:28])[O-:29].[CH3:1][CH:2]([NH2:3])[C:4]([OH:5])=[O:6].[Cl:7][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21.[Na+:30].[Na+:31].[O:32]1[CH2:33][CH2:34][O:35][CH2:36][CH2:37]1.[OH2:25]>>[CH3:1][CH:2]([NH:3][C:8](=[O:9])[O:10][CH2:11][CH:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2-[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21)[C:4]([OH:5])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |